molecular formula C8H16O4 B2423871 3-(Dimethoxymethyl)-2-methoxyoxolane CAS No. 179802-16-5

3-(Dimethoxymethyl)-2-methoxyoxolane

Cat. No. B2423871
CAS RN: 179802-16-5
M. Wt: 176.212
InChI Key: RQIUEUDYRRIYQF-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or use in industry or research .


Synthesis Analysis

The synthesis of a compound involves a detailed step-by-step process of how the compound is made from its constituent elements or from other compounds. This includes the conditions required for the synthesis, such as temperature, pressure, catalysts, etc .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule and the bonds between them. This can be determined using various spectroscopic methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other compounds, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, solubility, etc. Chemical properties refer to how the compound reacts with other substances .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts and produces an effect on a system. This is particularly relevant for biologically active compounds .

Safety and Hazards

This includes information on the toxicity of the compound, precautions to be taken while handling it, first aid measures, disposal considerations, etc .

Future Directions

Future directions could include potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the development of new materials or drugs .

properties

IUPAC Name

3-(dimethoxymethyl)-2-methoxyoxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-9-7(10-2)6-4-5-12-8(6)11-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIUEUDYRRIYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CCO1)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a dried 3L three neck-round bottom flask with a stirrer bar, nitrogen-inlet, thermocouple and a 1L-addition funnel was charged 1227.2 g (11.56 mol) of trimethyl-orthoformate, which was cooled to −5° C. to −3° C. while agitating. The reaction mixture was charged with 3.855 g BF3.Et2O (21 mmol) while agitating under nitrogen. The addition funnel was then charged with a mixture of 315.41 g 2,3-dihydrofurane (4.5 mol) and 434.64 g trimethylorthoformate (4.1 mol) and this mixture was added to the reaction mixture over a period of 160-180 minutes while maintaining the temperature at −5° to −3° C. After the addition was complete, the reaction was quenched with 3.24 g NaOH (81 mmol) in 12.96 g MeOH and left 16 h at 15° C. The reaction mixture was filtered and distilled first under atmospheric pressure, then under reduced pressure. The intermediate product obtained boils at 79-85° C. at 6.8-6.9 mmHg and is a mixture of diastereomers.
Quantity
1227.2 g
Type
reactant
Reaction Step One
Quantity
3.855 g
Type
reactant
Reaction Step Two
Quantity
315.41 g
Type
reactant
Reaction Step Three
Quantity
434.64 g
Type
reactant
Reaction Step Three
Name
Quantity
3.24 g
Type
reactant
Reaction Step Four
Name
Quantity
12.96 g
Type
solvent
Reaction Step Four

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